6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-20(2,3)12-7-11-8-15-18(26-17(11)16(24)9-12)22-23(19(15)25)14-6-4-5-13(21)10-14/h4-10,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHYOKQOIHVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Structural Disconnections
The target molecule’s chromeno[2,3-c]pyrazol-3-one scaffold suggests two primary disconnections (Figure 1):
- Pyrazole Ring Formation : Derived from cyclocondensation between a β-keto ester/enone and hydrazine derivatives.
- Chromene Moiety : Constructed via cyclization of o-hydroxyaryl precursors with α,β-unsaturated carbonyl systems.
The tert-butyl group at position 6 and the 8-hydroxy substituent necessitate pre-functionalized starting materials or late-stage modifications.
Synthetic Pathways
Pathway A: Claisen-Schmidt Condensation Followed by Algar-Flynn-Oyamada (AFO) Cyclization
This two-step approach adapts methodologies from pyrano[2,3-c]pyrazole syntheses:
Step 1: Synthesis of Pyrazole-Chalcone Intermediate
A Claisen-Schmidt condensation between 3-tert-butyl-2-hydroxyacetophenone and 3-chlorobenzaldehyde yields the α,β-unsaturated ketone I (Scheme 1). Optimal conditions involve NaOH/EtOH at 55°C for 4–6 hr, achieving yields of 68–72%.
Table 1: Optimization of Chalcone Formation
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaOH | EtOH | 55 | 4 | 72 |
| KOH | MeOH | 50 | 6 | 65 |
| Piperidine | Toluene | 110 | 2 | 58 |
Step 2: AFO Cyclization to Chromeno-Pyrazole
Intermediate I undergoes AFO cyclization using H2O2/NaOH in MeOH-H2O (1:1) to form the chromene ring. This step introduces the 8-hydroxy group via oxidative dearomatization. Key parameters include:
- Oxidant : 30% H2O2 (2.5 equiv)
- Base : NaOH (1.5 equiv)
- Time : 8–12 hr at 0–5°C
Table 2: AFO Cyclization Efficiency
| Oxidant | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| H2O2 | NaOH | 0 | 64 |
| TBHP | K2CO3 | 25 | 49 |
| O2 (bubbling) | Et3N | 40 | 38 |
Pathway B: Multicomponent Ring Assembly
Adapting dihydrochromeno[2,3-c]pyrrole methodologies, a one-pot reaction between:
- Methyl 4-(2-hydroxy-5-tert-butylphenyl)-2,4-dioxobutanoate (II )
- 3-Chlorobenzaldehyde
- Hydrazine hydrate
Mechanistic Insights :
- Knoevenagel Condensation : Between aldehyde and β-keto ester.
- Michael Addition : Hydrazine attacks the α,β-unsaturated intermediate.
- Cyclization : Intramolecular ester enolate attack forms the pyrazole ring.
Optimized Conditions :
Functionalization and Late-Stage Modifications
Introduction of tert-Butyl Group
Two strategies emerge for installing the 6-tert-butyl substituent:
- Pre-Functionalized Starting Material : Use 3-tert-butylsalicylic acid derivatives during initial condensation steps.
- Friedel-Crafts Alkylation : Post-cyclization treatment of the chromene ring with tert-butyl chloride/AlCl3 (limited by regioselectivity).
Table 3: Comparison of tert-Butyl Incorporation Methods
| Method | Step Introduced | Yield (%) | Regioselectivity |
|---|---|---|---|
| Pre-functionalization | Step 1 | 71 | >95% |
| Friedel-Crafts | Final step | 33 | 72% |
Spectroscopic Characterization and Validation
Key Spectral Signatures
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-2-(3-methoxyphenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
- 6-tert-butyl-2-(3-bromophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
- 6-tert-butyl-2-(3-nitrophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
Uniqueness
The uniqueness of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a chromeno-pyrazole framework. Its molecular formula is C19H18ClN3O2, and it possesses several functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Inhibition of BRAF(V600E) and EGFR |
| Other Pyrazole Derivative | MDA-MB-231 | TBD | Synergistic effect with doxorubicin |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound may possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.
Antimicrobial Activity
Pyrazole compounds have also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Studies : A study found that pyrazole compounds with halogen substituents (e.g., chlorine) exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for these compounds to be used in combination therapies with traditional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research has detailed the interaction of pyrazole derivatives with specific targets such as BRAF(V600E) and EGFR, which are often mutated in various cancers. The ability to inhibit these targets suggests a promising avenue for developing targeted cancer therapies .
Q & A
Basic: What synthetic strategies are effective for constructing the chromeno[2,3-c]pyrazol-3-one core?
Answer:
The chromeno-pyrazol-3-one core is typically synthesized via multi-step protocols involving:
Cyclization Reactions : Condensation of substituted pyrazole intermediates with chromene precursors under acidic or basic conditions (e.g., using chloroethyl isocyanate in dichloromethane) .
Protecting Group Strategies : Temporary protection of reactive amino groups using tert-butoxycarbonyl (Boc) to prevent side reactions during coupling steps .
Optimized Reaction Conditions : Long reaction times (e.g., 20 days at room temperature) for intermediates prone to decomposition, as observed in analogous syntheses .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- Spectroscopy :
- 1H-NMR : Detects Z/E isomerism in intermediates (e.g., formamide derivatives) and substituent effects on aromatic protons .
- Elemental Analysis : Validates empirical formula consistency .
- X-Ray Crystallography : Resolves ambiguities in fused-ring systems and confirms stereochemistry. SHELXL (SHELX suite) is widely used for refinement .
Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:
- Variable-Temperature NMR : Identifies temperature-dependent conformational changes (e.g., broad NH signals at 100°C vs. room temperature) .
- DFT Calculations : Compares experimental and computed spectra to validate proposed structures .
- High-Resolution Crystallography : Ensures precise bond-length/angle measurements using SHELX software .
Advanced: What experimental designs are recommended to study structure-activity relationships (SAR) for antifungal activity?
Answer:
SAR studies require systematic modifications and bioassays:
Derivative Synthesis :
- Vary substituents at the 2-(3-chlorophenyl) and 8-hydroxy positions .
- Use one-pot multicomponent reactions to generate libraries efficiently .
Bioactivity Screening :
- Fungal Growth Inhibition Assays : Test against Candida spp. or Aspergillus spp. using agar dilution methods.
- Mode of Action Studies : Employ fluorescence microscopy to assess cell membrane disruption .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., fungal cytochrome P450 enzymes).
- Density Functional Theory (DFT) : Predict reaction pathways for electrophilic substitution at the 3-chlorophenyl group .
- Docking Studies : Screen against enzyme active sites (e.g., lanosterol demethylase) to prioritize derivatives for synthesis .
Basic: What purification techniques are critical for isolating this compound?
Answer:
- Column Chromatography : Separate intermediates using silica gel with gradient elution (e.g., ethyl acetate/hexane).
- Recrystallization : Optimize solvent polarity (e.g., chloroform/methanol) to enhance purity .
- HPLC : Resolve structurally similar byproducts, especially for hydroxylated derivatives .
Advanced: How should researchers address low yields in the final coupling step?
Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
